api-1

Catalog No.
S548347
CAS No.
36707-00-3
M.F
C13H15N5O6
M. Wt
337.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
api-1

CAS Number

36707-00-3

Product Name

api-1

IUPAC Name

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

InChI

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)

InChI Key

SPBWHPXCWJLQRU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

API-1 compound, NSC 177223, NSC-177223, NSC177223

Canonical SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=C(C(=O)C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N

Description

The exact mass of the compound 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide is 337.10223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound belongs to the class of nucleoside analogues. It incorporates a pyrido[2,3-d]pyrimidine ring system, similar to nucleobases like cytosine and uracil, but with additional substitutions. A ribose sugar (beta-D-ribofuranosyl) is attached to the pyrimidine ring at position 8, further solidifying its nucleoside-like structure. The presence of an amide group (carboxamide) and an amino group suggests potential for hydrogen bonding and interaction with other molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • Pyrido[2,3-d]pyrimidine ring: This heterocyclic ring system is less common than the pyrimidine rings found in natural nucleobases. Its properties and reactivity might differ from cytosine or uracil [].
  • Beta-D-ribofuranosyl sugar: The attachment of this sugar moiety suggests a potential role similar to nucleosides, where the sugar interacts with phosphate groups to form nucleotides [].
  • Amide and amino groups: These functional groups can participate in hydrogen bonding and potentially influence the molecule's interaction with other molecules [].

Physical And Chemical Properties Analysis

Limited data exists on the physical and chemical properties of 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide. However, ChemicalBook provides information on its solubility: slightly soluble in DMF and 2 mg/ml in DMSO [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

337.10223322 g/mol

Monoisotopic Mass

337.10223322 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W3UEK36Q7X

Other CAS

36707-00-3

Dates

Modify: 2023-08-15
1: Ren H, Koo J, Guan B, Yue P, Deng X, Chen M, Khuri FR, Sun SY. The E3 ubiquitin ligases β-TrCP and FBXW7 cooperatively mediates GSK3-dependent Mcl-1 degradation induced by the Akt inhibitor API-1, resulting in apoptosis. Mol Cancer. 2013 Nov 22;12:146. doi: 10.1186/1476-4598-12-146. PubMed PMID: 24261825.
2: Li B, Ren H, Yue P, Chen M, Khuri FR, Sun SY. The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition. Cancer Prev Res (Phila). 2012 Apr;5(4):612-20. doi: 10.1158/1940-6207.CAPR-11-0548. Epub 2012 Feb 16. PubMed PMID: 22345097; PubMed Central PMCID: PMC3324640.

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